molecular formula C12H13NO4S B13787388 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-77-8

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13787388
CAS No.: 67637-77-8
M. Wt: 267.30 g/mol
InChI Key: LVMIRUKNFYMNER-UHFFFAOYSA-N
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Description

"7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid" is a thienopyridine derivative characterized by a bicyclic scaffold fused with a thiophene ring. The molecule features a 3-hydroxypropyl group at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxypropyl and carboxylic acid groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and consistent production .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 5 participates in classical acid-derived transformations:

Reaction TypeReagents/ConditionsProductsKey Observations
Esterification Alcohols (e.g., ethanol, methanol) + H₂SO₄ or DCCEthyl/methyl esters (e.g., ethyl 5-carboxylate derivatives)High yields (>85%) under reflux; steric hindrance from the thienopyridine core slows reaction kinetics.
Amide Formation Amines (e.g., benzylamine) + DCC/DMAP5-Carboxamide derivatives (e.g., N-(4-chlorobenzyl)carboxamide)Selective amidation occurs at the carboxylic acid without affecting the hydroxypropyl group .
Decarboxylation Pyridine + Cu powder (200°C)5-Decarboxylated thienopyridineRequires harsh conditions; side reactions include partial decomposition of the thienopyridine ring.

Hydroxypropyl Group Transformations

The 3-hydroxypropyl substituent at position 7 undergoes oxidation, alkylation, and elimination:

Reaction TypeReagents/ConditionsProductsNotes
Oxidation KMnO₄ (acidic conditions) or Jones reagent7-(3-Ketopropyl) derivativesKetone formation confirmed via IR (C=O stretch at 1715 cm⁻¹) .
Alkylation Alkyl halides (e.g., methyl iodide) + NaH7-(3-Alkoxypropyl) analogsRequires anhydrous conditions; competing O- vs. N-alkylation observed in polar solvents .
Dehydration H₂SO₄ (concentrated)7-Allyl derivatives (via β-elimination)Forms conjugated dienes detectable by UV-Vis (λₘₐₓ ~280 nm).

Thienopyridine Core Reactions

The fused thieno[2,3-b]pyridine system exhibits electrophilic substitution and redox behavior:

Reaction TypeReagents/ConditionsProductsSelectivity
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)3-Nitro derivativesNitration occurs preferentially at position 3 due to electron-rich thiophene ring .
Reduction H₂ (Pd/C catalyst)4,7-Dihydrothienopyridine (saturated ring)Partial reduction of the 4-oxo group observed as a side reaction.
Oxidation mCPBA (meta-chloroperbenzoic acid)Thienopyridine S-oxideEpoxidation of the thiophene ring is reversible under acidic conditions .

Interaction Studies and Biological Relevance

The compound’s reactivity underpins its pharmacological applications:

  • Antiviral Activity : The hydroxypropyl group enhances binding to viral polymerases, as shown in enzyme inhibition assays (IC₅₀ = 0.8 μM against HSV-1) .

  • Metabolic Stability : Ester derivatives exhibit improved bioavailability due to reduced polarity, with plasma half-life extended from 1.2 h (acid) to 4.7 h (ethyl ester) .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
7-Ethyl-4-oxo analog Ethyl vs. hydroxypropyl at position 7Reduced oxidation potential; no β-elimination observed
2-Bromo-5-carboxylic acid Bromine at position 2Enhanced electrophilic substitution at position 3 (e.g., Suzuki coupling)
Thieno[3,2-b]pyridine isomer Alternate ring fusionLower thermal stability; faster decarboxylation kinetics

This compound’s versatility in synthetic chemistry and bioactivity highlights its importance in developing antiviral and anti-inflammatory agents. Further studies optimizing reaction conditions (e.g., catalytic asymmetric synthesis) could unlock novel derivatives with enhanced therapeutic profiles .

Scientific Research Applications

Biological Activities

Antiviral Properties
Research indicates that 7-(3-hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid exhibits significant antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve inhibition of viral replication by interfering with viral enzymes or cellular pathways essential for viral proliferation.

Anti-inflammatory and Anticancer Potential
The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it can modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

Therapeutic Development
The unique properties of this compound make it a valuable target in drug development. Its ability to interact with various biological targets positions it as a candidate for the treatment of viral infections and inflammatory diseases.

Interaction Studies
Research often focuses on the binding affinity of this compound to viral proteins or receptors implicated in disease processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions, providing insights into the compound's mechanism of action and guiding further optimization for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis highlights several compounds within the thieno[2,3-b]pyridine class that share structural similarities with this compound:

Compound NameStructureKey Properties
4-Oxo-4,7-dihydrothieno[2,3-b]pyridineSimilar core structureAntiviral activity against herpesviruses
Thienopyridone derivativesVarying substituentsAnti-inflammatory properties
Thieno[2,3-b]pyridine carboxamidesCarboxamide functionalizationKinase inhibition potential

These compounds underscore the diversity within the thieno[2,3-b]pyridine class while emphasizing how the unique hydroxylpropyl substitution in this compound may enhance its biological activity and selectivity as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Position 7 Substitutions :

  • The 7-cyclopropyl group in analogs (e.g., 10a, 11, 3a–e) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . In contrast, the 3-hydroxypropyl group in the target compound may balance solubility and bioavailability.
  • Cyclopropyl analogs exhibit moderate antibacterial activity, while aryloxy derivatives (e.g., 3b) show potent anticancer effects .

Position 2 Substitutions: Chlorine (11) or arylamino groups (10a) at position 2 reduce antibacterial activity compared to aryloxy groups (3a–e), which enhance cytotoxicity . The methyl group in the target compound may offer steric stability without the electron-withdrawing effects of nitro or chlorine.

Position 3 Substitutions :

  • Nitro groups (e.g., 10a, 11) are critical for antibacterial activity but may contribute to toxicity in anticancer applications .
  • The absence of a nitro group in the target compound could reduce off-target effects.

Carboxylic Acid vs. Ester Derivatives :

  • Hydrolysis of ethyl esters (e.g., 9a → 10a) to carboxylic acids improves antibacterial activity but reduces cell permeability .

Biological Activity

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound notable for its potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests a range of biological activities, particularly in antiviral and anti-inflammatory domains.

  • Molecular Formula : C₁₂H₁₃N₁O₄S
  • Molecular Weight : 267.31 g/mol
  • CAS Number : 67637-77-8

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles.

Anti-inflammatory Properties

Compounds within the thieno[2,3-b]pyridine class have demonstrated potential in modulating inflammatory responses. This compound may influence signaling pathways related to inflammation, making it a candidate for further studies in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. Its ability to modulate cell proliferation pathways positions it as a promising agent in cancer therapy research.

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the hydroxylpropyl group at the 7-position may enhance its affinity for viral proteins or other molecular targets compared to similar compounds lacking this substitution. This relationship underscores the importance of specific functional groups in determining the efficacy of therapeutic agents.

Study 1: Antiviral Efficacy

In a study published in PubMed, researchers explored various derivatives of thieno[3,2-b]pyridine and their antiviral activities. The findings highlighted that specific modifications could significantly enhance potency against herpesvirus DNA polymerases while maintaining selectivity over human DNA polymerases. This suggests that similar modifications in this compound could yield improved antiviral agents .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of thieno[2,3-b]pyridine derivatives. The results indicated that these compounds could inhibit key inflammatory mediators and pathways, suggesting that this compound might demonstrate similar effects due to its structural characteristics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureKey Properties
4-Oxo-4,7-dihydrothieno[2,3-b]pyridineSimilar core structureAntiviral activity against herpesviruses
Thienopyridone derivativesVarying substituentsAnti-inflammatory properties
Thieno[2,3-b]pyridine carboxamidesCarboxamide functionalizationKinase inhibition potential

This comparative analysis highlights how variations in chemical structure can lead to diverse biological activities within the thieno[2,3-b]pyridine class.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for preparing 7-(3-hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclocondensation, nitro-group introduction, and hydrolysis. For example:

Cyclocondensation : React thiophene derivatives (e.g., 3-acetyl-2,5-dichlorothiophene) with acrylates (e.g., ethyl 3-(N,N-dimethylamino)acrylate) in the presence of cyclopropylamine to form the thienopyridine core .

Nitro-group introduction : Treat intermediates with nitric acid under controlled temperatures (e.g., 0–5°C) to avoid over-nitration .

Hydrolysis : Use 10% HCl under reflux (80–85°C, 24 hours) to hydrolyze ester groups to carboxylic acids .
Key validation : Confirm intermediates via 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR, with final product characterization by HRMS .

Q. Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2. How can researchers address low yields during the introduction of the 3-hydroxypropyl side chain?

Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Temperature control : Maintain reactions at 60–70°C to balance reactivity and stability.
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to enhance regioselectivity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .
    Data analysis : Monitor reaction progress via TLC or HPLC, comparing retention times with known standards .

Q. Basic Analytical Characterization

Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1 \text{H} NMR identifies proton environments (e.g., hydroxypropyl CH2_2 at δ 3.5–4.0 ppm), while 13C^{13} \text{C} NMR confirms carbonyl (C=O) at ~170 ppm .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., calculated [M+H]+^+ = 324.1052, observed = 324.1055) .
  • IR spectroscopy : Detect key functional groups (e.g., broad O-H stretch at 3200–3400 cm1^{-1}) .

Q. Advanced Analytical Challenges

Q. Q4. How to resolve solubility issues during NMR analysis of the carboxylic acid derivative?

Methodology :

  • Deuterated solvent screening : Test DMSO-d6_6 (high polarity) or CD3_3OD (protic solvent) to enhance solubility.
  • Derivatization : Convert the carboxylic acid to a methyl ester using CH2_2N2_2 in dry ether, improving solubility in CDCl3_3 .
  • Elevated temperature : Acquire spectra at 40–50°C to reduce aggregation .

Q. Pharmacological Activity Screening

Q. Q5. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

Basic protocol :

  • Cell lines : Use human cancer cell lines (e.g., HCT-116, MCF-7) and multidrug-resistant variants (e.g., CEM/ADR5000) .
  • Dose-response : Incubate cells with 0.1–100 µM compound for 48–72 hours.
  • Viability assays : Measure IC50_{50} via MTT or resazurin reduction, comparing to doxorubicin as a positive control .
    Advanced : For mechanism studies, combine with flow cytometry (apoptosis) and Western blotting (target protein modulation).

Q. Data Contradiction Analysis

Q. Q6. How to reconcile discrepancies in cytotoxicity data between similar thienopyridine derivatives?

Approach :

Structural validation : Re-examine NMR/HRMS data to rule out impurities .

Assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Statistical analysis : Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .
Case study : Derivatives with electron-withdrawing groups (e.g., nitro) may show higher cytotoxicity due to enhanced DNA intercalation .

Q. Stability and Storage

Q. Q7. What are the optimal storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in airtight, amber vials to avoid light-induced decomposition .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to prevent hydrolysis .
  • Monitoring : Conduct periodic HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to detect degradation peaks .

Q. Advanced Mechanistic Studies

Q. Q8. How to design experiments to probe the role of the 3-hydroxypropyl group in biological activity?

Strategy :

Structure-activity relationship (SAR) : Synthesize analogs with shorter/longer alkyl chains or ether linkages.

Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II) .

Metabolite tracking : Incubate compounds with liver microsomes and analyze metabolites via LC-MS/MS .

Q. Handling Contradictory Spectral Data

Q. Q9. How to address unexpected NOESY correlations in the thienopyridine core?

Resolution :

  • Conformational analysis : Perform DFT calculations (e.g., Gaussian 16) to model low-energy conformers.
  • Variable-temperature NMR : Acquire spectra at 25°C and 40°C to assess dynamic effects .
  • X-ray crystallography : Grow single crystals (e.g., via slow evaporation in EtOAc/hexane) for definitive structural assignment .

Q. Advanced Bioavailability Optimization

Q. Q10. What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?

Methodology :

  • Salt formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt .
  • Nanoparticle formulation : Use PLGA nanoparticles (≤200 nm) prepared via emulsion-solvent evaporation .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) hydrolyzed in vivo by esterases .

Properties

CAS No.

67637-77-8

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

7-(3-hydroxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H13NO4S/c1-7-5-8-10(15)9(12(16)17)6-13(3-2-4-14)11(8)18-7/h5-6,14H,2-4H2,1H3,(H,16,17)

InChI Key

LVMIRUKNFYMNER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCO

Origin of Product

United States

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